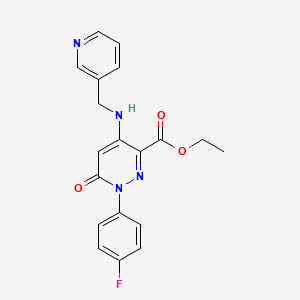

Ethyl 1-(4-fluorophenyl)-6-oxo-4-((pyridin-3-ylmethyl)amino)-1,6-dihydropyridazine-3-carboxylate

Description

Ethyl 1-(4-fluorophenyl)-6-oxo-4-((pyridin-3-ylmethyl)amino)-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative characterized by a 4-fluorophenyl group at position 1, an ethoxycarbonyl moiety at position 3, and a pyridin-3-ylmethylamino substituent at position 3. The 4-fluorophenyl group introduces electron-withdrawing effects, enhancing stability and influencing electronic distribution within the pyridazine core. The pyridin-3-ylmethylamino group provides hydrogen-bonding capabilities, which may enhance interactions with biological targets .

Properties

IUPAC Name |

ethyl 1-(4-fluorophenyl)-6-oxo-4-(pyridin-3-ylmethylamino)pyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN4O3/c1-2-27-19(26)18-16(22-12-13-4-3-9-21-11-13)10-17(25)24(23-18)15-7-5-14(20)6-8-15/h3-11,22H,2,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIZNTUXEWDGFKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1NCC2=CN=CC=C2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyridazine core. One common approach is the cyclization of a dihydropyridazine derivative under acidic conditions. The fluorophenyl group is introduced through a nucleophilic aromatic substitution reaction, while the ethyl ester group is added via esterification.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors to ensure precise control over reaction conditions. Catalysts and solvents are carefully selected to optimize yield and purity. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Substitution: Nucleophilic substitution reactions are facilitated by strong bases or nucleophiles.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It serves as a probe in biological studies to understand cellular processes and interactions.

Industry: Its unique properties make it valuable in the manufacturing of advanced materials and coatings.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes or receptors, leading to biological responses. The exact mechanism depends on the context in which the compound is used, such as in drug development or material science.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound’s structural analogs differ primarily in substituents at positions 1, 4, and 4. Key comparisons include:

Physicochemical Properties

- Melting Points: Analogs with polar substituents (e.g., 12d with 4-hydroxyphenyl) exhibit higher melting points (220–223°C) due to hydrogen bonding, whereas nonpolar groups (e.g., methyl in 12b) result in lower melting points (109–110°C) .

- Solubility: The pyridin-3-ylmethylamino group in the target compound may improve aqueous solubility compared to methyl or sulfanyl analogs, though fluorophenyl could counterbalance this via hydrophobicity .

Research Findings and Implications

- SAR Insights: The pyridin-3-ylmethylamino group distinguishes the target compound by enabling dual hydrogen bonding and π-π stacking, critical for kinase inhibition .

- Thermodynamic Stability : Fluorophenyl analogs exhibit superior thermal stability over chlorophenyl or nitrophenyl derivatives, as evidenced by differential scanning calorimetry (DSC) studies in related compounds .

Biological Activity

Ethyl 1-(4-fluorophenyl)-6-oxo-4-((pyridin-3-ylmethyl)amino)-1,6-dihydropyridazine-3-carboxylate (CAS Number: 922069-16-7) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including anticancer and antibacterial activities, supported by recent research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 368.4 g/mol. Its structure features a pyridazine ring, which is known for its biological activity, particularly in the development of pharmaceuticals targeting various diseases.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar pyridazine derivatives. For instance, compounds based on the pyridazine framework have shown promising results in inducing apoptosis in cancer cell lines. A notable study demonstrated that derivatives synthesized through a three-component reaction exhibited superior cytotoxicity against FaDu hypopharyngeal tumor cells compared to the reference drug bleomycin . The mechanism of action appears to involve the interaction with specific protein targets that are crucial for cancer cell survival.

Case Study: In Vitro Evaluation

A case study involving the evaluation of related compounds indicated that modifications to the pyridazine structure significantly affected biological activity. The introduction of various substituents enhanced binding affinity to target proteins, leading to increased apoptotic activity in cancer models . This suggests that this compound may exhibit similar or enhanced properties.

Antibacterial Activity

In addition to its anticancer properties, there is emerging evidence regarding the antibacterial activity of pyridazine derivatives. Compounds with structural similarities have been reported to exhibit significant antibacterial effects against various strains of bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with essential metabolic pathways .

Comparative Analysis of Antibacterial Efficacy

| Compound Name | Activity | Target Bacteria | Reference |

|---|---|---|---|

| Compound A | Strong | E. coli | |

| Compound B | Moderate | S. aureus | |

| Ethyl 1-(4-fluorophenyl)-6-oxo... | Potential | TBD | This study |

The biological activity of this compound likely involves multiple mechanisms:

- Target Protein Interaction : Similar compounds have shown to bind effectively to specific proteins involved in cell cycle regulation and apoptosis.

- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial growth or cancer cell proliferation.

- Structural Modifications : Variations in substituents on the pyridazine ring can modulate activity, suggesting that fine-tuning the chemical structure could optimize efficacy.

Future Directions and Research

Further research is warranted to fully elucidate the biological mechanisms underlying the activity of this compound. Potential studies could include:

- In Vivo Studies : Evaluating the efficacy and safety profile in animal models.

- Structure-Activity Relationship (SAR) : Investigating how variations in chemical structure affect biological outcomes.

- Clinical Trials : Initiating trials to assess therapeutic potential in humans.

Q & A

Q. What are the key synthetic pathways for preparing Ethyl 1-(4-fluorophenyl)-6-oxo-4-((pyridin-3-ylmethyl)amino)-1,6-dihydropyridazine-3-carboxylate?

The synthesis typically involves:

- Condensation reactions between pyridazine precursors and fluorophenyl-containing intermediates.

- Nucleophilic substitution to introduce the pyridin-3-ylmethylamino group.

- Esterification to finalize the ethyl carboxylate moiety.

Critical parameters include solvent choice (ethanol or DMF), temperature control (25–80°C), and reaction times (6–24 hours). Purity is optimized via recrystallization or column chromatography .

Q. How is the molecular structure of this compound validated experimentally?

Structural elucidation relies on:

- NMR spectroscopy (1H/13C) to confirm substituent positions and hydrogen bonding.

- Mass spectrometry (MS) for molecular weight verification.

- Infrared spectroscopy (IR) to identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹).

X-ray crystallography may be used for absolute conformation analysis if single crystals are obtainable .

Q. What are the primary biological targets or activities reported for this compound?

Similar pyridazine derivatives exhibit:

- Kinase inhibition (e.g., cyclin-dependent kinases).

- Antimicrobial activity against Gram-positive bacteria.

- Cytotoxic effects in cancer cell lines (e.g., IC₅₀ values in µM ranges).

Mechanistic hypotheses include competitive ATP-binding site inhibition or disruption of DNA repair pathways .

Advanced Research Questions

Q. How can researchers reconcile contradictory bioactivity data across studies?

Contradictions may arise from:

- Assay variability (e.g., cell line specificity, incubation times).

- Structural analogs with minor substituent changes altering target affinity.

- Solubility differences affecting bioavailability in vitro vs. in vivo.

Methodological recommendations : - Standardize assays (e.g., use identical cell lines and controls).

- Perform comparative studies with structural analogs (e.g., fluorophenyl vs. chlorophenyl derivatives) .

Q. What strategies optimize the compound’s stability under physiological conditions?

Q. How can structure-activity relationship (SAR) studies improve potency against specific targets?

- Systematic substituent variation : Replace the pyridin-3-ylmethyl group with other heterocycles (e.g., pyrazine) to test target selectivity.

- Computational modeling : Docking simulations (e.g., AutoDock) to predict binding affinities with kinase domains.

- In vitro validation : Dose-response assays to correlate structural changes with IC₅₀ shifts .

Q. What experimental approaches resolve conflicting mechanistic hypotheses (e.g., enzyme inhibition vs. DNA intercalation)?

- Enzyme inhibition assays : Directly measure activity against purified kinases using ADP-Glo™ assays.

- DNA interaction studies : Ethidium bromide displacement assays or circular dichroism.

- Mutagenesis : Engineer kinase mutants to identify critical binding residues .

Q. How can metabolic stability be assessed to guide in vivo studies?

- Liver microsome assays : Measure half-life (t₁/₂) using LC-MS to quantify parent compound degradation.

- CYP450 inhibition screening : Identify metabolic liabilities.

- Derivatization : Introduce fluorine atoms or bulky groups to block oxidation sites .

Q. What methods validate target engagement in cellular models?

- Cellular thermal shift assays (CETSA) : Monitor target protein stabilization after compound treatment.

- Western blotting : Detect downstream phosphorylation changes (e.g., reduced ERK1/2 activation).

- CRISPR knockouts : Ablate putative targets to confirm loss of compound efficacy .

Q. How can cross-reactivity with off-target enzymes be minimized?

- Counter-screening : Test against panels of related enzymes (e.g., kinase profiling with 100+ targets).

- Fragment-based design : Optimize substituents to occupy unique binding pockets.

- Kinetic studies : Determine selectivity ratios (kcat/KM) for primary vs. off-target enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.